3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Description
3-(1-Phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a 1-phenoxyethyl moiety at position 3, and a thione (-S) group at position 3. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-triazole derivatives, including antimicrobial, antiviral, and antiproliferative activities . The compound’s structure combines aromatic (phenyl, phenoxy) and aliphatic (ethyl) substituents, which influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-12(20-14-10-6-3-7-11-14)15-17-18-16(21)19(15)13-8-4-2-5-9-13/h2-12H,1H3,(H,18,21) |
InChI Key |
ISGSNPNONUXIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 1-phenoxyethylamine with phenyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux for several hours, leading to the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The triazole ring plays a crucial role in binding to the active sites of enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione and related derivatives:
Key Observations :
- Electronic Effects : The nitro group in SSYA10-001 enhances electron-withdrawing properties, which may improve binding to viral proteases.
- Biological Targets: The trimethoxyphenyl derivative shows antiproliferative activity, whereas the phenoxyethyl analog targets bacterial enzymes, highlighting substituent-dependent selectivity.
Key Observations :
- The phenoxyethyl derivative’s antimicrobial activity is comparable to benzylideneamino analogs but lacks the broad-spectrum efficacy of phthalimidomethyl derivatives .
- SSYA10-001 demonstrates a distinct antiviral mechanism, emphasizing the role of triazole-thione scaffolds in disrupting viral replication.
Key Observations :
Biological Activity
3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a triazole ring substituted with phenyl and phenoxyethyl groups. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative.
Synthesis Overview:
- Starting Materials: Commonly include substituted phenols and thiosemicarbazides.
- Reagents: Use of catalysts such as triethylamine in solvent systems like ethanol or acetonitrile.
- Reaction Conditions: Temperature and reaction time are optimized for maximum yield.
Pharmacological Profile
The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial, antifungal, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown MIC values ranging from 0.046 to 3.11 μM against various pathogens including MRSA and other resistant strains .
- Comparison with Standard Drugs: The activity of these compounds often surpasses that of conventional antibiotics like vancomycin (MIC: 0.68 μM) .
Antifungal Activity
The compound has demonstrated notable antifungal effects against strains such as Candida albicans and Aspergillus niger. In vitro tests have shown effective inhibition at low concentrations .
Anticancer Properties
Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest: Some compounds have been shown to arrest the cell cycle at the G2/M phase, leading to reduced cell proliferation .
- In Vivo Studies: Animal models have indicated significant tumor reduction when treated with triazole derivatives .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective compounds. The following factors have been identified:
- Substituent Effects: Electron-donating groups on the phenyl ring enhance activity, while longer alkyl chains can diminish it .
- Triazole Ring Modifications: Variations in substitutions on the triazole ring affect potency and selectivity against different pathogens .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard treatments .
Case Study 2: Anticancer Activity
In a preclinical trial involving xenograft models, a specific triazole derivative led to a 70% reduction in tumor size after four weeks of treatment. This finding highlights the potential of triazoles in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione?
- Methodological Answer : The synthesis typically involves condensation reactions of substituted triazole precursors. For example, analogous triazole-thiones are synthesized via cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions (e.g., using HCl or AlCl₃ as catalysts) . Reaction optimization may require adjusting solvent polarity (e.g., chloroform or acetonitrile), temperature (reflux conditions), and catalyst loading. Characterization via IR and ¹H NMR is critical to confirm the triazole-thione core and substituent positions .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on multi-technique validation:
- IR spectroscopy : Identification of ν(S-H) (~2550 cm⁻¹) and ν(C=N) (~1600 cm⁻¹) bands .
- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and methylene/methyl groups in the phenoxyethyl chain (δ 3.5–4.5 ppm) .
- X-ray crystallography : Resolves molecular geometry and confirms substituent orientation, as demonstrated for analogous triazole-thiones .
Q. What analytical methods are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% deviation . For trace impurities, mass spectrometry (ESI-MS or GC-MS) can identify byproducts from incomplete condensation or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may stem from assay conditions or structural analogs. Key steps include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines or microbial strains .
- Structure-activity relationship (SAR) analysis : Compare derivatives with varied substituents (e.g., phenyl vs. pyridinyl groups) to isolate pharmacophores .
- Computational modeling : DFT calculations or molecular docking can predict binding affinities to targets like enzymes or receptors .
Q. What strategies improve yield in large-scale synthesis of triazole-thione derivatives?
- Methodological Answer : Yield optimization requires:
- Catalyst screening : AlCl₃ or BF₃·Et₂O may enhance cyclization efficiency compared to weaker acids .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .
- Reaction monitoring : TLC or in-situ IR tracks progress to minimize over-oxidation or decomposition .
Q. How do electronic effects of substituents influence the compound’s reactivity?
- Methodological Answer : Electron-donating groups (e.g., methoxy on phenyl rings) increase electron density at the triazole core, enhancing nucleophilic reactivity. Conversely, electron-withdrawing groups (e.g., nitro) reduce thione acidity, affecting metal coordination or alkylation kinetics. Hammett constants (σ) and frontier molecular orbital (FMO) analysis via DFT can quantify these effects .
Q. What experimental designs are recommended for studying its metal-complexation behavior?
- Methodological Answer :
- Stoichiometric titration : UV-Vis or conductometric titration with metal salts (e.g., Cu²⁺, Zn²⁺) identifies binding ratios .
- X-ray absorption spectroscopy (XAS) : Resolves coordination geometry and oxidation states .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of metal complexes .
Data Contradiction Analysis
Q. Why do reported biological activities vary across studies for structurally similar triazole-thiones?
- Methodological Answer : Variability arises from:
- Assay conditions : Differences in pH, incubation time, or solvent (DMSO vs. aqueous buffers) alter compound solubility and bioavailability .
- Substituent positional isomerism : For example, 4-phenyl vs. 5-phenyl substitution can drastically alter steric interactions with biological targets .
- Sample purity : Impurities >5% may artifactually enhance or suppress activity; rigorous HPLC validation is essential .
Q. How can conflicting spectroscopic data for triazole-thione derivatives be reconciled?
- Methodological Answer : Contradictions in NMR or IR spectra often stem from:
- Tautomerism : The thione-thiol tautomeric equilibrium shifts with solvent (e.g., DMSO-d₆ vs. CDCl₃), altering peak positions .
- Crystallographic vs. solution-state structures : X-ray data reflect solid-state conformation, while NMR captures dynamic solution behavior .
- Deuterium exchange : Thiol protons may exchange with D₂O, complicating ¹H NMR interpretation; use HSQC or HMBC for unambiguous assignment .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
